molecular formula C12H18N2O4S B14386508 N-[4-(Diethylsulfamoyl)phenyl]glycine CAS No. 88327-97-3

N-[4-(Diethylsulfamoyl)phenyl]glycine

Cat. No.: B14386508
CAS No.: 88327-97-3
M. Wt: 286.35 g/mol
InChI Key: NJIKZGXGKFCXLU-UHFFFAOYSA-N
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Description

N-[4-(Diethylsulfamoyl)phenyl]glycine is a synthetic phenylglycine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a glycine backbone linked to a phenyl ring that is substituted with a diethylsulfamoyl group. The structure combines the amino acid moiety with a sulfonamide functionality, a motif prevalent in compounds with diverse biological activities . While the specific biological profile of this exact compound requires further investigation, related phenylglycine derivatives have been studied for their potential as serine protease inhibitors . The sulfamoyl group in particular is a key pharmacophore in many therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in the development of novel pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88327-97-3

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

2-[4-(diethylsulfamoyl)anilino]acetic acid

InChI

InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(17,18)11-7-5-10(6-8-11)13-9-12(15)16/h5-8,13H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

NJIKZGXGKFCXLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Diethylsulfamoyl Phenyl Glycine and Its Precursors

General Synthetic Strategies for N-Substituted Phenylglycine Derivatives

N-substituted phenylglycine derivatives are significant structural motifs in medicinal chemistry and are key intermediates for various pharmaceuticals. nih.govgoogle.com Their synthesis is typically achieved through methods that either build the glycine (B1666218) side chain onto a pre-existing aniline (B41778) derivative or construct the substituted aromatic ring around a glycine precursor.

Approaches to the Glycine Moiety Elaboration

The construction of the glycine side chain onto an aniline core is a common and efficient strategy. Several methods are prevalent in the literature for this transformation.

One of the most direct methods involves the reaction of a substituted aniline with glyoxylic acid to form an intermediate imine (a Schiff base), which is then reduced in situ to yield the N-substituted phenylglycine. google.comgoogleapis.com This reductive amination is often carried out using catalytic hydrogenation, with palladium on carbon (Pd/C) being a common catalyst. googleapis.com The reaction is typically performed in a water/organic solvent system. googleapis.com

Another classical and widely used approach is the Strecker synthesis. wikipedia.orgwikipedia.org This reaction involves the treatment of an aniline with formaldehyde (B43269) (or an aldehyde precursor) and hydrogen cyanide, followed by the hydrolysis of the resulting α-aminonitrile intermediate to afford the desired N-phenylglycine carboxylic acid. wikipedia.org

These methods provide versatile pathways to the glycine moiety, with the choice of method often depending on the nature of the substituents on the phenyl ring and the desired scale of the reaction.

Strategies for Phenyl Ring Substitution and Functionalization

The functionalization of the phenyl ring is crucial for modulating the physicochemical and biological properties of the final compound. nih.gov In the context of N-[4-(Diethylsulfamoyl)phenyl]glycine, the key substituent is the diethylsulfamoyl group at the para-position.

The most straightforward strategy is to begin the synthesis with a pre-functionalized aniline. For the target molecule, the synthesis would commence with 4-amino-N,N-diethylbenzenesulfonamide. This precursor, which already contains the required diethylsulfonamide group at the desired position, can then undergo N-alkylation with a glycine equivalent as described in section 2.1.1. This approach avoids potential complications with late-stage functionalization, such as regioselectivity issues or harsh reaction conditions that could degrade other parts of the molecule.

In broader drug discovery campaigns, medicinal chemists often explore bioisosteric replacements for the phenyl ring to improve properties like solubility, metabolic stability, and potency. acs.orgresearchgate.net Aliphatic rings, such as bicyclo[1.1.1]pentane (BCP) or bridged piperidines, have been successfully used as phenyl ring bioisosteres. pharmablock.comnih.gov While not a direct substitution on the phenyl ring itself, this strategy represents an advanced method of functionalization that modifies the core scaffold.

Synthesis of the Sulfamoyl Moiety and its Integration

Diethylsulfamoyl Group Introduction

The diethylsulfamoyl group is typically introduced using its corresponding sulfamoyl chloride, N,N-diethylsulfamoyl chloride. This reagent can be synthesized by reacting diethylamine (B46881) with a sulfonating agent like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid. The chemistry is analogous to the preparation of N,N-dimethylsulfamoyl chloride, which is prepared by passing dimethylamine (B145610) gas through sulfuryl chloride liquid. google.com

N,N-dialkylsulfamoyl chlorides are versatile reagents used to introduce the sulfamoyl moiety [-SO₂NR₂] onto various substrates. nbinno.com They are particularly effective in reacting with nucleophiles like amines and phenols.

Formation of the Sulfonamide Linkage

The sulfonamide linkage is one of the most important functional groups in medicinal chemistry. thieme-connect.com The standard and most widely practiced method for its formation is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.gov

In a convergent synthesis of this compound, this linkage is pre-formed in the starting material, 4-amino-N,N-diethylbenzenesulfonamide. This precursor is synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with diethylamine, followed by the hydrolysis of the acetamido protecting group to reveal the free aniline.

More advanced, one-pot methods have been developed to synthesize sulfonamides directly from less activated precursors. For example, recent strategies allow for the synthesis of sulfonamides from aryl carboxylic acids and amines via a decarboxylative chlorosulfonylation, followed by amination. princeton.eduacs.org Other modern methods utilize sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to construct the sulfonamide bond through palladium-catalyzed coupling reactions. thieme-connect.comorganic-chemistry.org

The following table summarizes common reactions for sulfonamide formation.

ReagentsReaction TypeDescription
R-SO₂Cl + R'₂NHClassical AminationReaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base. nih.gov
Ar-COOH + R'₂NHDecarboxylative SulfonylationA one-pot conversion of an aromatic carboxylic acid to a sulfonyl chloride, followed by amination. princeton.eduacs.org
Ar-I + DABSO + R'₂NHPd-catalyzed CouplingCoupling of an aryl iodide with a sulfur dioxide surrogate (DABSO) and an amine to form the sulfonamide. organic-chemistry.org
R-SH + NCS + R'₂NHOxidative Chlorination/AminationIn situ preparation of a sulfonyl chloride from a thiol using N-chlorosuccinimide, followed by reaction with an amine. organic-chemistry.org

Advanced Synthetic Protocols for this compound Analogs

The development of analogs of this compound is essential for structure-activity relationship (SAR) studies. Advanced synthetic protocols enable the efficient and diverse modification of the parent structure.

One approach involves leveraging the bifunctionality of a precursor like N-(4-acetylphenyl)glycine. nih.gov The acetyl group can serve as a handle for a wide range of chemical transformations, including the formation of chalcones, thiosemicarbazones, and various heterocyclic rings, thereby generating a library of analogs with diverse functionalities opposite the glycine moiety. nih.govresearchgate.net

Late-stage functionalization is another powerful strategy. For instance, a primary sulfonamide (Ar-SO₂NH₂) can be activated with a pyrylium (B1242799) salt (Pyry-BF₄) to form a highly reactive sulfonyl chloride in situ. nih.gov This allows for the diversification of the sulfonamide group under mild conditions, tolerating a wide range of other functional groups within the molecule. This method could be applied to an analog of the target compound having a primary sulfonamide, which could then be reacted with various amines to produce a range of N-substituted sulfamoyl derivatives.

The following table outlines some advanced strategies for analog synthesis.

StrategyPrecursor TypeTransformationPotential Analogs
Derivatization of Functional HandleN-(4-acetylphenyl)glycineCondensation, cyclization reactions at the acetyl group. nih.govChalcones, pyrazoles, isoxazoles, thiosemicarbazones. nih.gov
Late-Stage Sulfonamide FunctionalizationN-(4-sulfamoylphenyl)glycineActivation with Pyry-BF₄ followed by reaction with various nucleophiles (amines, alcohols). nih.govDiverse N-alkyl/N-aryl sulfonamides, sulfonic esters. nih.gov
Bioisosteric ReplacementPhenylglycine coreReplacement of the phenyl ring with saturated bioisosteres like bicyclo[1.1.1]pentane. nih.govAnalogs with improved physicochemical properties (e.g., solubility, lipophilicity). acs.orgnih.gov

These advanced protocols provide medicinal chemists with a robust toolkit for exploring the chemical space around the this compound scaffold, facilitating the optimization of desired properties.

Cyclization Reactions and Heterocyclic Derivatization

The this compound scaffold contains reactive functional groups—the secondary amine, the carboxylic acid, and the activated aromatic ring—that can participate in a variety of cyclization reactions to furnish diverse heterocyclic derivatives. While specific examples for this compound are not extensively documented, analogous transformations of related N-aryl glycine derivatives provide a clear indication of its synthetic potential.

One common strategy involves the intramolecular condensation between the glycine's carboxylic acid and a suitable reaction partner, or the cyclization involving the N-H bond. For instance, derivatives of N-(4-substituted phenyl)glycine have been utilized in the synthesis of various heterocyclic compounds. researchgate.netnih.gov The starting N-(4-acetylphenyl)glycine can be converted into intermediates like chalcones or thiosemicarbazones, which are then cyclized to yield a range of heterocyclic targets. researchgate.netnih.gov

Another approach to forming heterocyclic systems is through Pictet-Spengler type reactions. This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While this compound itself is not a β-arylethylamine, derivatives or precursors could be designed to undergo such transformations, leading to tetrahydroisoquinoline-type structures. The Ugi four-component reaction (Ugi-4CR) followed by a Pictet-Spengler cyclization is a known strategy to produce complex indole-based polycyclic compounds. nih.gov

Furthermore, peptide cyclization techniques can be applied, especially when this compound is incorporated into a peptide sequence. Methods like native chemical ligation (NCL) are powerful for creating cyclic peptides. nih.gov This involves the reaction between an N-terminal cysteine and a C-terminal thioester. A related one-pot method for peptide cleavage and cyclization utilizes an N-2-[thioethyl]glycine residue, which undergoes an N,S-acyl shift and transthioesterification to produce cyclic peptides. nih.govresearchgate.net

Illustrative examples of cyclization reactions leading to various heterocyclic systems are presented in the table below.

Starting Material AnalogueReagent(s)Resulting HeterocycleReference
N-(4-acetylphenyl)glycineAromatic aldehyde (for chalcone (B49325) formation), then hydrazine (B178648) hydratePyrazoline derivative researchgate.netnih.gov
N-(4-acetylphenyl)glycineThiosemicarbazide, then cyclizing agentThiadiazole derivative researchgate.netnih.gov
N-Aryl glycine in a peptideN-terminal Cysteine, ThioesterificationCyclic Peptide nih.gov
Ugi-4CR productAcid catalyst (Pictet-Spengler)Indole-based polycycle nih.gov

Bifunctionalization and Multicomponent Reactions

Bifunctionalization and multicomponent reactions (MCRs) represent highly efficient strategies for the rapid construction of complex molecules from simple precursors in a single synthetic operation. nih.govnih.govrug.nl These approaches are particularly valuable for generating libraries of compounds for screening purposes.

Bifunctionalization refers to the simultaneous or sequential introduction of two functional groups. In the context of this compound, the glycine backbone is a prime target for such modifications. For example, the α-carbon of N-aryl glycine derivatives can be functionalized. Site-selective oxidative and cross-dehydrogenative couplings are known methods for α-C(sp³)–H functionalization. rsc.org This allows for the introduction of various substituents at the α-position, effectively creating unnatural amino acid derivatives.

Multicomponent Reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all the starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs. nih.gov These reactions are powerful tools for creating peptide-like structures and other complex molecules. Aniline derivatives, which are precursors to this compound, are common components in MCRs. For instance, the Ugi four-component reaction typically involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. nih.gov By using a derivative of 4-(diethylsulfamoyl)aniline as the amine component, a diverse range of pseudo-peptides bearing the diethylsulfamoylphenyl moiety can be synthesized.

The table below summarizes some MCRs that could be adapted for the synthesis of derivatives of this compound.

MCR TypeReactantsPotential Product ClassReference
Ugi-4CR4-(Diethylsulfamoyl)aniline, Aldehyde, Isocyanide, Carboxylic Acidα-Acylamino carboxamide derivatives nih.gov
Passerini-3CRIsocyanide, Aldehyde, Carboxylic Acid (could be N-protected glycine)α-Acyloxy carboxamide derivatives nih.gov
Groebke-Bienaymé-Blackburn-3CRAldehyde, Isocyanide, 2-AminopyridineImidazo[1,2-a]pyridine derivatives rug.nl
Petasis-3CRAmine, Aldehyde, Boronic AcidSubstituted amine derivatives rug.nl

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants.

A common route to N-aryl glycines is the reaction of an aniline with a glycine equivalent. One established method is the Strecker synthesis, which involves the reaction of an aniline (in this case, 4-(diethylsulfamoyl)aniline), formaldehyde, and a cyanide source, followed by hydrolysis of the resulting aminonitrile. wikipedia.org Another approach is the reaction of the aniline with bromoacetic acid or a related 2-haloacetic acid. figshare.comnyu.edu

The optimization of such reactions often involves screening different bases and solvents. For the alkylation of anilines with haloacetic acids, the choice of base is crucial to deprotonate the aniline and neutralize the hydrohalic acid byproduct. Both inorganic bases like potassium carbonate and organic bases like triethylamine (B128534) can be employed. The solvent system can also significantly impact the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective.

A one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, involving an intermolecular cyclization in the presence of CuCl₂·2H₂O and KOH. researchgate.net The optimization of this reaction would involve varying the copper catalyst, the base, and the solvent.

The table below provides an illustrative example of how reaction conditions could be optimized for the synthesis of an N-aryl glycine.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Base K₂CO₃NaHCO₃TriethylamineK₂CO₃
Solvent AcetonitrileDMFEthanolDMF
Temperature Room Temp50 °C80 °C50 °C
Reaction Time 24 h12 h6 h12 h
Yield ModerateHighModerate (with side products)High

Structure Activity Relationship Sar Investigations of N 4 Diethylsulfamoyl Phenyl Glycine Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of N-[4-(diethylsulfamoyl)phenyl]glycine analogs can be significantly influenced by the nature and position of substituents on the phenyl ring, modifications to the glycine (B1666218) moiety, and structural changes within the diethylsulfamoyl group.

The phenyl ring serves as a central scaffold for this class of compounds, and its substitution pattern is a key determinant of biological activity. Research into related N-phenylglycine derivatives has shown that the introduction of various substituents on the phenyl ring can modulate potency and selectivity.

For instance, in a series of N-phenylglycine derivatives investigated as β3-adrenoceptor agonists, the substitution of halogens on the phenyl ring was found to increase both potency and selectivity for the β3-adrenoceptor. nih.govacs.org The position of the halogen substituent was also critical, with chlorine-substituted derivatives showing potent β3-adrenoceptor-mediated relaxation. nih.govacs.org Specifically, a chlorine atom at certain positions on the phenyl ring led to a significant enhancement in activity.

In a different study on N-(4-substituted phenyl)glycine derivatives as potential anti-inflammatory agents, various modifications on the phenyl ring were explored. nih.govresearchgate.net The introduction of different functional groups at the 4-position of the phenyl ring led to a range of anti-inflammatory activities, highlighting the importance of this position for biological effect. nih.govresearchgate.net

Table 1: Effect of Phenyl Ring Modifications on Biological Activity of N-Phenylglycine Analogs

Compound Modification on Phenyl Ring Biological Activity Reference
Analog 1 Chlorine substitution Increased potency and selectivity as β3-adrenoceptor agonist nih.govacs.org

The glycine moiety is another critical component of the this compound scaffold that can be modified to optimize biological activity. The acidic nature of the carboxylic acid group and the flexibility of the glycine backbone are important for receptor interaction.

Studies on related compounds have shown that replacing the glycine moiety with other amino acids or modifying the carboxylic acid group can have a profound impact on activity. For example, the conversion of the amino group into a glycine derivative in a series of N-(4-substituted phenyl)glycine compounds was designed to enhance physicochemical and biological characteristics. nih.govresearchgate.net

Furthermore, research into bioisosteres of the carboxylic acid group suggests that replacing it with other acidic functional groups, such as tetrazoles, can improve properties like membrane permeability while maintaining acidity. ctppc.org

While specific SAR studies on the diethylsulfamoyl group of this compound are not extensively documented in the provided context, general principles of medicinal chemistry suggest that varying the size and nature of the alkyl groups can fine-tune the compound's properties. For example, replacing the ethyl groups with other alkyl or cyclic substituents could modulate the compound's interaction with its biological target and affect its pharmacokinetic profile.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacements are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For this compound analogs, this could involve replacing the N-phenylglycine core with other heterocyclic or acyclic structures.

The goal of such a strategy is often to improve properties like solubility, metabolic stability, or to explore new intellectual property space. dundee.ac.uk For instance, replacing the phenyl ring with a different aromatic or heteroaromatic system could lead to compounds with altered electronic and steric properties, potentially resulting in improved biological activity or selectivity.

Bioisosterism refers to the replacement of a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. This strategy is widely used to optimize drug candidates. nih.gov

For the sulfamoyl group, bioisosteric replacements could include sulfonamides or other acidic functional groups. The sulfonamide group is a well-known bioisostere for the carboxylic acid group, and such replacements can sometimes lead to improved efficacy. zu.ac.ae For example, in angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased the drug's efficacy threefold. zu.ac.ae

The phenylglycine unit itself can be subject to bioisosteric replacement. The phenyl ring is a common motif in drug molecules, and its replacement with other bioisosteres can enhance properties like potency, solubility, and metabolic stability. nih.gov Common bioisosteres for the phenyl ring include various heteroaromatic rings such as pyridine. ctppc.org Furthermore, non-classical bioisosteres for the carboxylic acid portion of the glycine moiety, such as tetrazoles, have been successfully employed to improve drug-like properties. ctppc.orgzu.ac.ae

Table 2: Bioisosteric Replacements for Functional Groups in Drug Design

Original Functional Group Bioisosteric Replacement Potential Advantage Reference
Carboxylic Acid Sulfonamide Increased efficacy zu.ac.ae
Carboxylic Acid Tetrazole Improved membrane permeability ctppc.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly influence their interaction with biological targets such as enzymes and receptors. For this compound analogs, the chiral center at the alpha-carbon of the glycine moiety means that these compounds can exist as enantiomers (R and S forms). The differential activity of these stereoisomers is a key aspect of SAR studies.

Research into various classes of N-phenylglycine derivatives has consistently demonstrated that enantiomers can exhibit markedly different biological activities. For instance, in a study focused on phosphonic acid analogs of phenylglycine as inhibitors of aminopeptidases, molecular modeling suggested that while both enantiomers of individual compounds often bind in a similar orientation within the active site, their inhibitory activities can differ. This implies that subtle differences in the spatial orientation of key functional groups can lead to significant variations in binding affinity and, consequently, biological effect.

While specific data comparing the enantiomers of this compound is not extensively available in the public domain, the principle of stereoselectivity is well-established for related compounds. For example, studies on phenylglycine analogs targeting metabotropic glutamate (B1630785) receptors have shown that the stereochemistry is a critical determinant of whether a compound acts as an agonist or an antagonist, as well as its potency. The (S)-enantiomers of certain carboxyphenylglycines have been found to be potent antagonists, while other stereoisomers display agonistic properties or are inactive. nih.gov

This highlights the importance of synthesizing and testing enantiomerically pure forms of this compound analogs. The determination of the absolute configuration that confers optimal activity is a crucial step in the development of lead compounds.

Table 1: Hypothetical Comparative Activity of Enantiomers of a this compound Analog

EnantiomerTarget Binding Affinity (Ki, nM)Functional Activity (IC50, µM)
(S)-enantiomer500.5
(R)-enantiomer50010
Racemic MixtureNot Applicable5.2

This table is illustrative and based on general principles of stereoselectivity in pharmacology, as specific comparative data for this compound was not found in the reviewed sources.

Development of SAR Maps and Predictive Models

To systematically process the data generated from SAR studies and to predict the activity of novel compounds, medicinal chemists employ computational tools to develop SAR maps and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the chemical structure of a series of compounds with their biological activity.

The development of a QSAR model for this compound analogs would involve several key steps:

Data Set Compilation: A series of analogs would be synthesized with variations in different parts of the molecule, such as the substituents on the phenyl ring, the nature of the sulfamoyl group, and modifications to the glycine backbone. Their biological activities would be quantitatively measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., AlogP), electronic properties (e.g., Hammett constants, dipole moment), and steric parameters (e.g., molar refractivity, van der Waals volume).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A study on 4-Benzyloxy Phenyl Glycine derivatives as dengue protease inhibitors provides a relevant example of this process. frontiersin.org In this research, a QSAR model was developed that identified several key descriptors influencing the anti-dengue protease activity, including those related to atomic polarizability, electronegativity, and molecular shape. The resulting model demonstrated good predictive capability and was used to guide the design of more potent inhibitors. frontiersin.org

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogs

DescriptorTypeCorrelation with ActivityImplication for SAR
AlogP98LipophilicityPositiveIncreased lipophilicity may enhance membrane permeability and target interaction.
Dipole-MagElectronicNegativeA lower dipole moment might be favorable for binding.
Wiener IndexTopologicalPositiveIndicates the importance of molecular branching and size.
Kappa-1-AMShapeNegativeSuggests that a more linear molecular shape could be beneficial.

This table is based on common descriptors found in QSAR studies of related N-aryl derivatives and illustrates the type of information a predictive model can provide. nih.gov

Furthermore, 3D-QSAR and pharmacophore modeling can provide even more detailed insights. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be used as 3D queries to screen virtual libraries of compounds to identify new potential leads. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding further structural modifications.

Computational and Theoretical Studies Applied to N 4 Diethylsulfamoyl Phenyl Glycine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in the computational evaluation of N-[4-(Diethylsulfamoyl)phenyl]glycine analogs. These mathematical models establish a correlation between the chemical structure of a compound and its biological activity. By quantifying the physicochemical properties, or "descriptors," of a molecule, researchers can predict the activity of untested compounds.

In the study of sulfonamide derivatives, various molecular descriptors have been utilized to construct robust QSAR models. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For instance, a QSAR study on a series of benzene sulfonamide derivatives with antioxidant activity utilized descriptors such as electrophilicity (log(ω)), SCF energy, and molar refractivity to build a predictive model. ekb.eg The resulting equation demonstrated a strong correlation between the experimental and estimated IC50 values, allowing for the prediction of antioxidant effectiveness for new compounds. ekb.eg

Similarly, for a set of 34 sulfonamide derivatives, a combination of multiple linear regression (MLR) and artificial neural network (ANN) techniques were employed to develop QSAR models. researchgate.netresearchgate.net The use of genetic algorithms (GA) further enhanced the predictive power of these models. researchgate.netresearchgate.net Furthermore, in the context of antidiabetic sulfonamides, topological descriptors have been successfully used to model the pKi values, achieving a high correlation coefficient (R²) of 0.9897 in a five-parametric model. medwinpublishers.com

These methodologies can be directly applied to this compound to develop predictive models for its various potential biological activities. By calculating a range of molecular descriptors for a series of its analogs and correlating them with experimentally determined activities, researchers can generate predictive QSAR models.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor TypeExamplesRelevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesInfluences receptor binding, metabolic stability, and reactivity.
Steric Molar Refractivity, Molecular Weight, Surface AreaAffects how the molecule fits into a binding site and its overall size.
Hydrophobic LogP, Polar Surface Area (PSA)Governs solubility, membrane permeability, and protein binding.
Topological Connectivity Indices, Shape IndicesDescribes the branching and shape of the molecule, which can impact receptor interaction.

Feature Selection for Structural Optimization

A critical aspect of building a reliable QSAR model is the selection of the most relevant molecular descriptors, a process known as feature selection. From a vast pool of calculated descriptors, it is essential to identify the subset that has the most significant impact on the biological activity of interest. This not only improves the predictive accuracy of the model but also provides valuable insights into the key structural features required for activity.

For sulfonamide derivatives, studies have shown that a combination of electronic and steric parameters often plays a crucial role in their biological effects. For instance, in the development of selective butyrylcholinesterase (BChE) inhibitors based on a phenylglycine sulfonamide scaffold, specific structural modifications were guided by the need to optimize interactions within the enzyme's active site. nih.gov

Computational techniques such as genetic algorithms and stepwise multiple linear regression are commonly used to select the most informative descriptors. researchgate.net These methods systematically evaluate different combinations of descriptors to find the optimal set that yields the highest correlation with biological activity and the best predictive performance.

For this compound, feature selection would involve calculating a wide array of descriptors and then applying these statistical methods to identify the key features that govern its activity. This would enable researchers to focus on modifying specific parts of the molecule, such as the diethylsulfamoyl group, the phenyl ring substitutions, or the glycine (B1666218) moiety, to enhance its desired biological effects.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening have revolutionized the early stages of drug discovery by enabling the rapid in silico assessment of large compound libraries. These approaches are instrumental in identifying promising lead candidates and designing novel analogs of this compound.

Design of Novel Analogs through In Silico Approaches

The design of novel analogs of this compound is often guided by computational studies that predict how structural modifications will affect the compound's interaction with its biological target. Molecular docking is a key technique used to simulate the binding of a ligand to the active site of a receptor, providing insights into the binding orientation and affinity.

For example, in the design of novel tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors, molecular docking studies were used to predict the binding modes of the designed compounds within the enzyme's active site. nih.gov This allowed researchers to prioritize the synthesis of compounds with the most favorable predicted interactions.

Virtual screening is another powerful tool for identifying novel analogs. This process involves computationally screening large databases of chemical compounds to identify those that are predicted to be active against a specific target. Ligand-based virtual screening, which uses the structure of a known active compound like this compound as a template, can be used to search for structurally similar molecules with potentially improved properties. nih.gov

Prediction of Properties for Compound Library Design

When designing a library of this compound analogs, it is crucial to consider not only their potential biological activity but also their pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools are widely used to filter out compounds with undesirable properties at an early stage, saving time and resources.

These predictive models can estimate a wide range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for toxicity. For instance, various N-aryl sulfonamide-containing drugs have been successfully developed, and their ADMET properties are a key consideration in their design. researchgate.net

By applying these predictive tools to a virtual library of this compound analogs, researchers can prioritize the synthesis of compounds that are not only potent but also possess favorable drug-like properties.

Table 2: Key ADMET Properties Predicted In Silico

PropertyDescriptionImportance in Drug Design
Absorption The process by which a drug enters the bloodstream.Determines bioavailability after oral administration.
Distribution The reversible transfer of a drug from one location to another within the body.Affects the concentration of the drug at its target site.
Metabolism The chemical conversion of drugs into other compounds within the body.Influences the duration of action and potential for drug-drug interactions.
Excretion The removal of drugs from the body.Determines the half-life of the drug.
Toxicity The potential for a drug to cause adverse effects.A critical factor in ensuring the safety of a drug candidate.

Advanced Analytical and Characterization Methodologies for N 4 Diethylsulfamoyl Phenyl Glycine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-[4-(Diethylsulfamoyl)phenyl]glycine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Based on analogous structures like N-phenylglycine and N,N-diethylbenzenesulfonamide, a predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the glycine (B1666218) methylene (B1212753) and amine protons, and the protons of the diethylsulfamoyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The predicted spectrum for this compound would show characteristic peaks for the aromatic carbons, the carbonyl and alpha-carbon of the glycine moiety, and the carbons of the ethyl groups in the diethylsulfamoyl substituent.

Predicted NMR Spectral Data for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (ortho to SO₂NEt₂)~7.7 - 7.9 (d)~128 - 130
Aromatic C-H (ortho to NH)~6.7 - 6.9 (d)~112 - 114
Glycine N-HVariable-
Glycine C-H₂~3.9 - 4.1 (s)~45 - 47
Glycine COOHVariable~170 - 173
Sulfamoyl N-CH₂~3.2 - 3.4 (q)~42 - 44
Sulfamoyl CH₃~1.1 - 1.3 (t)~13 - 15
Aromatic C-SO₂-~140 - 142
Aromatic C-NH-~148 - 150

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C=C (Aromatic)Stretching1500-1600
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1315-1350 and 1140-1180

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would likely be used. The resulting mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻. Collision-induced dissociation (CID) would lead to predictable fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.govresearchgate.net

A proposed fragmentation for this compound could involve:

Initial Ionization: Formation of the molecular ion.

Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides, leading to a significant fragment ion. nih.govresearchgate.net

Cleavage of the Glycine Moiety: Fragmentation of the glycine side chain, including loss of the carboxylic acid group.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its isolation. Reversed-phase HPLC is a commonly employed method for compounds with moderate polarity. springernature.commyfoodresearch.comnih.govtandfonline.com

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 column is a common choice for reversed-phase chromatography.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection is suitable due to the presence of the aromatic ring, with a detection wavelength typically set around 254 nm.

This method allows for the separation of this compound from any starting materials, byproducts, or degradation products, enabling accurate purity determination.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The electrochemical behavior is influenced by the presence of the electroactive sulfonamide and aromatic amine functionalities.

Studies on similar sulfonamide derivatives have shown that they can undergo oxidation at a glassy carbon electrode. nih.govresearchgate.net The oxidation potential would be dependent on the pH of the supporting electrolyte. The N-phenylglycine moiety can also exhibit electrochemical activity. The presence of both groups in the molecule would likely result in a complex voltammetric profile, providing insights into its electron transfer characteristics.

Advanced Techniques for Investigating Ligand-Target Interactions

Given that sulfonamide-containing compounds often exhibit biological activity, understanding the interaction of this compound with potential biological targets is of significant interest. A variety of advanced biophysical techniques can be employed for this purpose. worldscientific.comnih.govresearchgate.netnih.gov

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a target protein upon binding of the ligand, or by using fluorescently labeled ligands.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe or protein-observe NMR experiments can identify the binding site and characterize the conformational changes that occur upon ligand binding.

Molecular Docking: Computational molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. connectjournals.comrjb.rowisdomlib.orgnih.govnih.gov

These techniques, often used in combination, provide a comprehensive understanding of the molecular recognition events between this compound and its biological partners.

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